3-Bromo-3-phenyl-3H-diazirine
Overview
Description
3-Bromo-3-phenyl-3H-diazirine: is a heterocyclic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . This compound is characterized by a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of a bromine atom and a phenyl group attached to the diazirine ring makes it a versatile compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-phenyl-3H-diazirine typically involves the reaction of phenylhydrazine with bromine in the presence of a base. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3-phenyl-3H-diazirine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Photochemical Reactions: Upon exposure to UV light, the diazirine ring can generate reactive carbene intermediates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Photochemical Reactions: UV light is used to induce the formation of carbenes.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Photochemical Reactions: Carbenes formed can insert into C-H, O-H, or N-H bonds, leading to various products.
Scientific Research Applications
Chemistry: 3-Bromo-3-phenyl-3H-diazirine is used as a photoaffinity labeling reagent. It helps in studying molecular interactions by forming covalent bonds with target molecules upon UV irradiation .
Biology: In biological research, it is used to study protein-protein interactions and to identify binding sites of biomolecules .
Medicine: The compound is used in drug discovery for target identification and validation studies .
Industry: In the industrial sector, it is used in the development of polymer crosslinkers and adhesives .
Mechanism of Action
Mechanism: The primary mechanism of action for 3-Bromo-3-phenyl-3H-diazirine involves the generation of carbenes upon exposure to UV light. These carbenes are highly reactive and can insert into various chemical bonds, leading to the formation of covalent linkages .
Molecular Targets and Pathways: The carbenes generated can target C-H, O-H, and N-H bonds in molecules, making it a versatile tool for studying molecular interactions and modifications .
Comparison with Similar Compounds
- 3-Chloro-3-phenyl-3H-diazirine
- 3-Iodo-3-phenyl-3H-diazirine
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness: 3-Bromo-3-phenyl-3H-diazirine is unique due to its specific reactivity and stability under photochemical conditions. The presence of the bromine atom provides distinct reactivity compared to its chloro and iodo analogs .
Properties
IUPAC Name |
3-bromo-3-phenyldiazirine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXSTLISJDKLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.